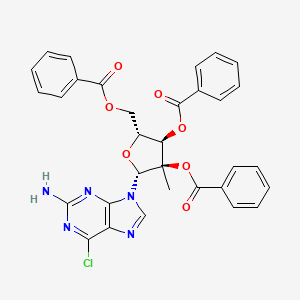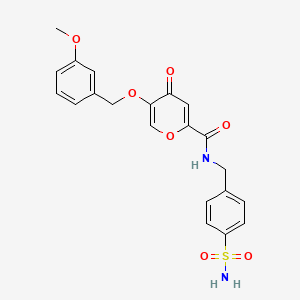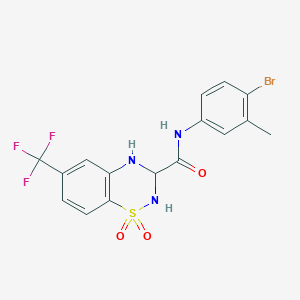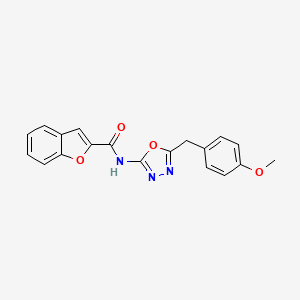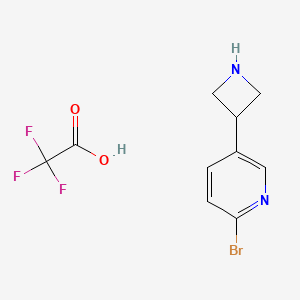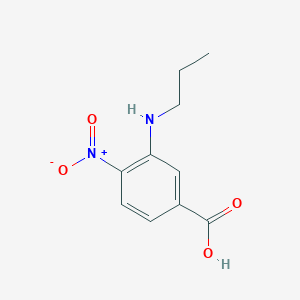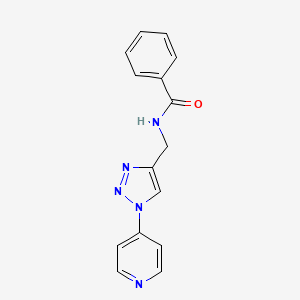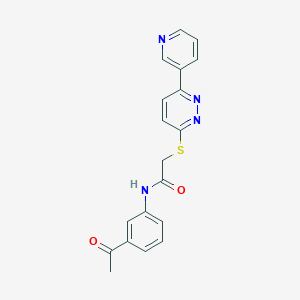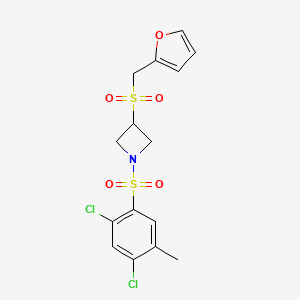![molecular formula C21H26ClN5O2 B2504750 3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-50-0](/img/structure/B2504750.png)
3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H26ClN5O2 and its molecular weight is 415.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Treatment
- Adenosine Receptors and Monoamine Oxidase Inhibitors : Tetrahydropyrimido[2,1-f]purinediones, with various substituents, have been explored for their interactions with adenosine receptor subtypes and their ability to inhibit monoamine oxidases (MAO). This research avenue is particularly relevant for neurodegenerative diseases like Parkinson's and Alzheimer's. The compounds have shown potent inhibition of MAO-B, suggesting a novel class of potent inhibitors. Dual-target compounds also exhibited antagonistic properties against A1/A2A adenosine receptors, potentially offering synergistic effects in vivo for treating neurodegenerative conditions (Koch et al., 2013).
Anti-inflammatory Applications
- Anti-inflammatory Activity : Analogues based on the pyrimidopurinedione structure have demonstrated significant anti-inflammatory activity in models of chronic inflammation, such as adjuvant-induced arthritis in rats. Some compounds have shown comparable potency to naproxen, a widely used anti-inflammatory drug, without inducing gastric ulcers or ocular toxicity, which are common side effects of traditional anti-inflammatory agents (Kaminski et al., 1989).
Pharmacological Properties
- Central Nervous System Effects : N9-alkylaminomethyl and alkylpiperazinyl-substituted tetrahydropyrimidino-[2,1-f]-purines have been evaluated for their pharmacological effects on the central nervous system. Certain compounds, particularly those with phenylpiperazinealkyl substituents, exhibited sedative, analgetic, and hypothermizing properties, indicating potential applications in CNS disorder treatments (Drabczyńska et al., 1992).
Anticancer Activity
- Anticancer Potential : Purinediones and pyridopyrimidine-diones, designed as olomoucine analogues, have been synthesized and tested for their anticancer activities. Some of the synthesized compounds showed significant inhibition activity against human breast cancer cell lines, suggesting potential utility in cancer treatment (Hayallah, 2017).
Eigenschaften
IUPAC Name |
3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-5-6-10-25-19(28)17-18(24(4)21(25)29)23-20-26(11-13(2)12-27(17)20)16-9-7-8-15(22)14(16)3/h7-9,13H,5-6,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZVHUBXRFRIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=C(C(=CC=C4)Cl)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate](/img/structure/B2504668.png)
![Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2504670.png)
